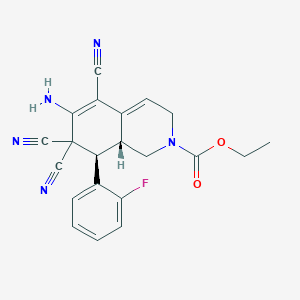![molecular formula C21H22N2O6 B433314 5'-ethyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate CAS No. 461430-41-1](/img/structure/B433314.png)
5'-ethyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, under basic conditions.
Spiro Compound Formation: The indole and pyran rings are then connected through a spiro linkage, which can be achieved through a condensation reaction involving a suitable spiro precursor.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.
Substitution: The amino and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.
Cyclization: Cyclization reactions can be catalyzed by acids or bases, depending on the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl compounds, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate depends on its specific biological activity. Generally, the compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in the body, leading to a biological response.
Pathways Involved: The compound may modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: This compound is unique due to its specific functional groups and spiro linkage.
Indole Derivatives: Compounds with an indole ring structure, such as tryptophan and serotonin, share some similarities but differ in their functional groups and biological activities.
Pyran Derivatives: Compounds with a pyran ring structure, such as flavonoids, also share some similarities but differ in their overall structure and properties.
Uniqueness
The uniqueness of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its spiro linkage and the specific combination of functional groups
Propriétés
Numéro CAS |
461430-41-1 |
|---|---|
Formule moléculaire |
C21H22N2O6 |
Poids moléculaire |
398.4g/mol |
Nom IUPAC |
5-O'-ethyl 3-O'-methyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-5-11-23-14-10-8-7-9-13(14)21(20(23)26)15(19(25)28-6-2)12(3)29-17(22)16(21)18(24)27-4/h5,7-10H,1,6,11,22H2,2-4H3 |
Clé InChI |
DFCXLXXQMBTRQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OC)N)C |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-acetyl-2-(5-bromo-2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433237.png)
![6-Amino-3-(methoxymethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433238.png)



![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433250.png)
![1-acetyl-2-(2,3-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433251.png)





![3-O'-methyl 5-O'-prop-2-enyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433262.png)
![6-amino-3-(tert-butyl)-11-oxospiro[4H-pyrano[2,3-c]pyrazole-4,3'-indoline]-5-c arbonitrile](/img/structure/B433263.png)
